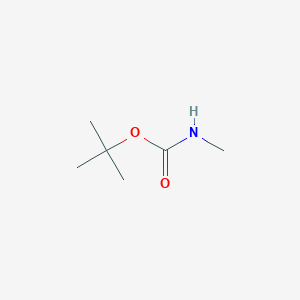

tert-Butyl methylcarbamate

Vue d'ensemble

Description

Tert-Butyl methylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate function is a common structural motif in various organic molecules, often used as a protective group due to its steric bulk and ease of removal under certain conditions.

Synthesis Analysis

The synthesis of tert-butyl methylcarbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a key step . Aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates have been synthesized by reacting aryl (chlorothio)methylcarbamates with N,N'-diacyl-N-tert-butylhydrazines in the presence of sodium hydride .

Molecular Structure Analysis

The molecular structure of tert-butyl methylcarbamate derivatives can vary depending on the substituents attached to the carbamate nitrogen and the rest of the molecule. X-ray single crystal diffraction has been used to demonstrate the presence of N-S-N bonding in certain tert-butyl methylcarbamate derivatives . The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, show layered structures created from X—H···O (X = N,O) hydrogen-bonds .

Chemical Reactions Analysis

Tert-butyl methylcarbamate derivatives undergo various chemical reactions. For example, tert-butylperoxyiodane has been used to oxidize the methylene groups α to the nitrogen atom of amides (or carbamates) to yield imides or tert-butylperoxyamide acetals . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of different electrophiles leads to functionalized carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl methylcarbamate derivatives are influenced by their molecular structure. The metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the reactivity of these sites . The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes also involves hydroxylation, suggesting a common metabolic pathway for these compounds . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate a strong interaction between the sulfonyl group and the thiadiazole ring, which could affect the reactivity and stability of the molecule10.

Applications De Recherche Scientifique

Organic Optoelectronic Materials

- Field : Physical Chemistry

- Application : Tert-Butyl methylcarbamate is used in the study of carbazole-based molecular units, which are ubiquitous in organic optoelectronic materials .

- Method : The study involved the use of femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- Results : The study found that the influence of the tert-butyl substituents on the photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

- Field : Organic Chemistry

- Application : Tert-Butyl methylcarbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

- Method : The method involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

Adsorption and Oxidation Combined Process

- Field : Environmental Science

- Application : Tert-Butyl methylcarbamate is used in the adsorption and oxidation combined process to remove methyl tert-butyl ether .

- Method : The method involves the use of materials such as zeolite and activated carbon in the combined process .

Biopharmaceutical Formulations

- Field : Pharmaceutical Industry

- Application : Tert-Butyl methylcarbamate is used in the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Method : The study involved the use of various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .

- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

Polymer Chemistry

- Field : Polymer Chemistry

- Application : Tert-Butyl methylcarbamate is used in the step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions . It is also used in radical polymerization .

- Method : The method involves combining oxa-Michael addition with transesterification . In radical polymerization, the radical formed via initiation induces cleavage of the pi bond in styrene, resulting in a benzylic radical .

Environmental Science

- Field : Environmental Science

- Application : Tert-Butyl methylcarbamate is used in the co-metabolic biodegradation of methyl tert-butyl ether (MTBE), which is a common pollutant found worldwide in ground water . It is also used in the potential of stable isotope analysis to deduce anaerobic biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater .

- Method : The method involves the use of a bacterial strain able to co-metabolically degrade MTBE . In the case of stable isotope analysis, compound- and position-specific stable isotope analysis provides a means to study MTBE biodegradation .

Synthesis of PF-06463922

- Field : Medicinal Chemistry

- Application : Tert-Butyl methylcarbamate is used in the synthetic preparation of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) .

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Tert-Butyl methylcarbamate is used in the synthesis of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which have been studied for their in vitro antimicrobial activity .

- Method : The method involves the reaction of mono- and di-alkyne-substituted monoboc protected o-phenylenediamines with different substituted aryl azides .

- Results : The compounds showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .

Analytical Chemistry

Safety And Hazards

tert-Butyl methylcarbamate is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

Propriétés

IUPAC Name |

tert-butyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLVEBNWCCKSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335859 | |

| Record name | tert-Butyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl methylcarbamate | |

CAS RN |

16066-84-5 | |

| Record name | tert-Butyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL METHYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

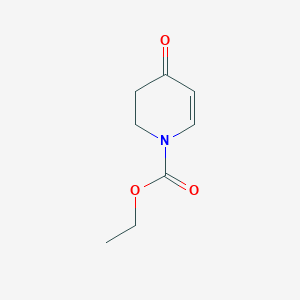

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

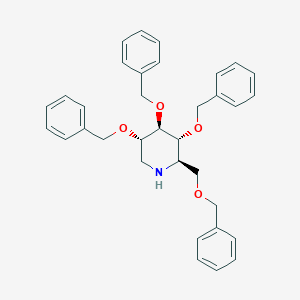

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)